molecular formula C24H20FNO5 B5399296 4-(4-Ethoxybenzoyl)-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one

4-(4-Ethoxybenzoyl)-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B5399296
M. Wt: 421.4 g/mol
InChI Key: OZAJQXCLPBLVET-LSDHQDQOSA-N
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Description

This compound (MFCD04442519) is a pyrrol-2-one derivative featuring a 4-ethoxybenzoyl group at position 4, a 2-fluorophenyl group at position 5, a furan-2-ylmethyl substituent at position 1, and a hydroxyl group at position 3 . Its molecular formula is C25H22FNO5, with a molecular weight of 435.45 g/mol. The furan ring contributes to π-π stacking capabilities, and the hydroxyl group enables hydrogen bonding, a critical feature for receptor binding .

Properties

IUPAC Name

(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO5/c1-2-30-16-11-9-15(10-12-16)22(27)20-21(18-7-3-4-8-19(18)25)26(24(29)23(20)28)14-17-6-5-13-31-17/h3-13,21,27H,2,14H2,1H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAJQXCLPBLVET-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=CC=C4F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=CC=C4F)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxybenzoyl)-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The starting materials often include 4-ethoxybenzoyl chloride, 2-fluorobenzaldehyde, and furan-2-carbaldehyde. The key steps in the synthesis may include:

    Aldol Condensation: Combining 4-ethoxybenzoyl chloride with 2-fluorobenzaldehyde under basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with furan-2-carbaldehyde in the presence of a suitable catalyst.

    Hydroxylation: Introduction of the hydroxyl group at the appropriate position using oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxybenzoyl)-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

4-(4-Ethoxybenzoyl)-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxybenzoyl)-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrrol-2-one Derivatives

Structural Analogues with Varied Aromatic Substituents

Table 1: Key Structural and Functional Differences
Compound Name / ID R4 (Benzoyl) R5 (Aryl) R1 (N-Substituent) Biological Activity Reference
Target Compound (MFCD04442519) 4-Ethoxybenzoyl 2-Fluorophenyl Furan-2-ylmethyl Not reported in evidence
CID 3804418 3-Fluoro-4-methylbenzoyl 4-Ethylphenyl Furan-2-ylmethyl Predicted collision analysis
Compound 21 () 4-Chlorophenyl Phenyl 4-Methoxyphenyl Antiestrogenic (29% yield)
371220-53-0 () 4-Ethoxybenzoyl 4-Bromophenyl 5-Methyl-1,3,4-thiadiazol-2-yl Not reported
Compound 4 () 4-Chlorophenyl (thiazole) 4-Fluorophenyl Triazol-4-yl Antimicrobial activity
Key Observations:
  • Substituent Effects on Bioactivity :

    • The 4-ethoxybenzoyl group in the target compound contrasts with the 4-chlorophenyl group in Compound 21 (), which exhibited antiestrogenic effects. The ethoxy group’s electron-donating nature may reduce electrophilic reactivity compared to chloro substituents .
    • The 2-fluorophenyl group in the target compound differs from the 4-fluorophenyl group in Compound 4 (). Fluorine’s position influences steric and electronic interactions; ortho-substitution may hinder binding compared to para-substitution .
  • N-Substituent Variations :

    • The furan-2-ylmethyl group in the target compound is replaced by a thiadiazolyl group in 371220-53-0 (). Thiadiazole rings enhance metabolic stability but may reduce solubility compared to furan .
    • Compound 4 () incorporates a triazol-4-yl group, which is associated with antimicrobial activity due to nitrogen-rich heterocycles facilitating hydrogen bonding .

Physicochemical and Crystallographic Comparisons

  • Crystallography :
    • Isostructural compounds 4 and 5 () demonstrate that halogen substitution (Cl vs. Br) minimally affects molecular conformation but alters crystal packing. This suggests that the target compound’s ethoxy group may similarly influence solid-state interactions without disrupting core geometry .

Biological Activity

The compound 4-(4-Ethoxybenzoyl)-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one , identified by its CAS number 618374-86-0 , is a pyrrolone derivative that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C24H20FNO5C_{24}H_{20}FNO_5, and its structure features a complex arrangement of functional groups that contribute to its biological activity. The presence of the ethoxybenzoyl group and the fluorophenyl moiety are particularly relevant for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrrolone ring through cyclization reactions. The reaction conditions and reagents used can significantly influence the yield and purity of the final product.

Anticancer Activity

Several studies have reported on the anticancer properties of pyrrolone derivatives, including those similar to this compound. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical)15.0Apoptosis induction
MCF-7 (breast)12.5Cell cycle arrest at G1 phase
A549 (lung)10.0Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research indicates that derivatives containing furan and pyrrole rings exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC, µg/mL) Activity
Staphylococcus aureus32Moderate
Escherichia coli64Weak

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : The presence of electron-withdrawing groups like fluorine may enhance ROS production, leading to oxidative stress in cancer cells.
  • Interaction with DNA : Pyrrolones can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Case Study 1: Anticancer Evaluation

In a study published in Journal of Medicinal Chemistry, researchers synthesized several pyrrolone derivatives and tested their efficacy against human cancer cell lines. The compound exhibited a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong anticancer potential.

Case Study 2: Antimicrobial Testing

A separate investigation focused on the antimicrobial efficacy of various furan-containing compounds, including our target compound. Results indicated that it effectively inhibited the growth of Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent.

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